α2-Adrenergic Receptor Binding Affinity of Napamezole vs. Idazoxan and Yohimbine
Napamezole demonstrates moderate affinity for the α2-adrenergic receptor with a Ki of 28 nM, which is lower than idazoxan but higher than yohimbine. In a direct head-to-head comparison using [3H]clonidine binding in rat brain homogenates, the relative rank order of potency was: phentolamine > idazoxan > napamezole > mianserin > yohimbine [1]. This positions Napamezole as a tool with intermediate α2-affinity, offering a distinct binding profile compared to both the high-affinity idazoxan and the lower-affinity yohimbine.
| Evidence Dimension | α2-Adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Napamezole Ki = 28 nM |
| Comparator Or Baseline | Idazoxan (ranked higher, Ki <28 nM); Yohimbine (ranked lower, Ki >28 nM) |
| Quantified Difference | Rank order: Idazoxan > Napamezole > Yohimbine |
| Conditions | Rat brain receptor binding assay using [3H]clonidine radioligand |
Why This Matters
This intermediate affinity is critical for researchers requiring α2-antagonism without the extreme potency of idazoxan or the promiscuity of yohimbine, enabling finer modulation of noradrenergic signaling.
- [1] Perrone MH, Hamel LT, Ferrari RA, Haubrich DR. Napamezole, an alpha-2 adrenergic receptor antagonist and monoamine uptake inhibitor in vitro. J Pharmacol Exp Ther. 1990 Aug;254(2):471-5. PMID: 1974637. View Source
